N-ethylbiphenyl-4-carboxamide
Description
N-Ethylbiphenyl-4-carboxamide is a synthetic carboxamide derivative featuring a biphenyl core with a carboxamide group at the 4-position, where the amide nitrogen is substituted with an ethyl group.
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-ethyl-4-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-2-16-15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
XRJIFRMXGULYEP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylbiphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with ethylamine. This reaction can be catalyzed by various agents, such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) to achieve high yields and purity . Another method involves the use of coupling reagents like carbodiimides to activate the carboxylic acid group, facilitating its reaction with ethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethylbiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Ethylbiphenylamine.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-ethylbiphenyl-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethylbiphenyl-4-carboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Molecular and Structural Features
The table below summarizes key molecular properties of N-ethylbiphenyl-4-carboxamide and related compounds derived from the evidence:
Functional Group Impact on Properties
- Hydrophobicity vs. Solubility : The ethyl substituent in this compound confers moderate hydrophobicity, whereas hydroxyethyl () and hydroxyethoxyethyl () groups enhance solubility in polar solvents. For instance, N-[2-(2-hydroxyethoxy)ethyl]biphenyl-4-carboxamide is commercially available for pharmaceutical intermediate synthesis due to its solubility profile .
- Reactivity : The ethynyl group in N-(3-ethynylphenyl)-4-biphenylcarboxamide () enables participation in click chemistry, a trait absent in the ethyl-substituted analogue. Similarly, the acetyl group in allows for further functionalization via nucleophilic acyl substitution.
- Biological Activity : Indole-containing derivatives () may exhibit CNS-targeted activity due to structural similarities to neurotransmitters like serotonin. In contrast, the ethyl-substituted compound lacks such moieties, suggesting divergent applications.
Crystallographic and Conformational Insights
Carboxamide derivatives often adopt specific conformations that influence their interactions. For example, N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () exhibits a chair conformation in its piperazine ring, stabilized by N–H⋯O hydrogen bonding . While direct data for this compound are unavailable, its planar biphenyl core likely promotes π-π stacking interactions, a feature critical in material science and drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
